

beta-D-Glucose pentaacetate CAS number 604-69-3

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Compound of Interest

Compound Name: *beta-D-Glucose pentaacetate*

Cat. No.: *B013584*

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An In-Depth Technical Guide to β -D-Glucose Pentaacetate (CAS 604-69-3) for Advanced Research and Development

Introduction: Beyond a Simple Protected Sugar

β -D-Glucose pentaacetate (1,2,3,4,6-Penta-O-acetyl- β -D-glucopyranose) is far more than a simple acetylated derivative of glucose.^[1] For researchers in organic synthesis, carbohydrate chemistry, and drug development, it represents a versatile and indispensable molecular tool. The strategic replacement of glucose's five hydroxyl groups with acetyl moieties dramatically alters its physical and chemical properties, transforming a water-soluble, reactive monosaccharide into a stable, crystalline solid soluble in many organic solvents.^{[1][2]} This modification not only enhances its stability and shelf-life but also makes it an ideal intermediate for a vast range of chemical transformations.^{[2][3]}

This guide provides a senior application scientist's perspective on β -D-glucose pentaacetate, moving beyond basic data to explore the causality behind its synthesis, the logic of its purification and characterization, and its strategic deployment in pharmaceutical and chemical research.

Physicochemical and Structural Properties

The acetylation of glucose profoundly impacts its characteristics. The bulky, hydrophobic acetyl groups render the molecule less polar and more stable than its parent sugar. Notably, the β -anomer is generally more thermodynamically stable than the α -anomer because all bulky

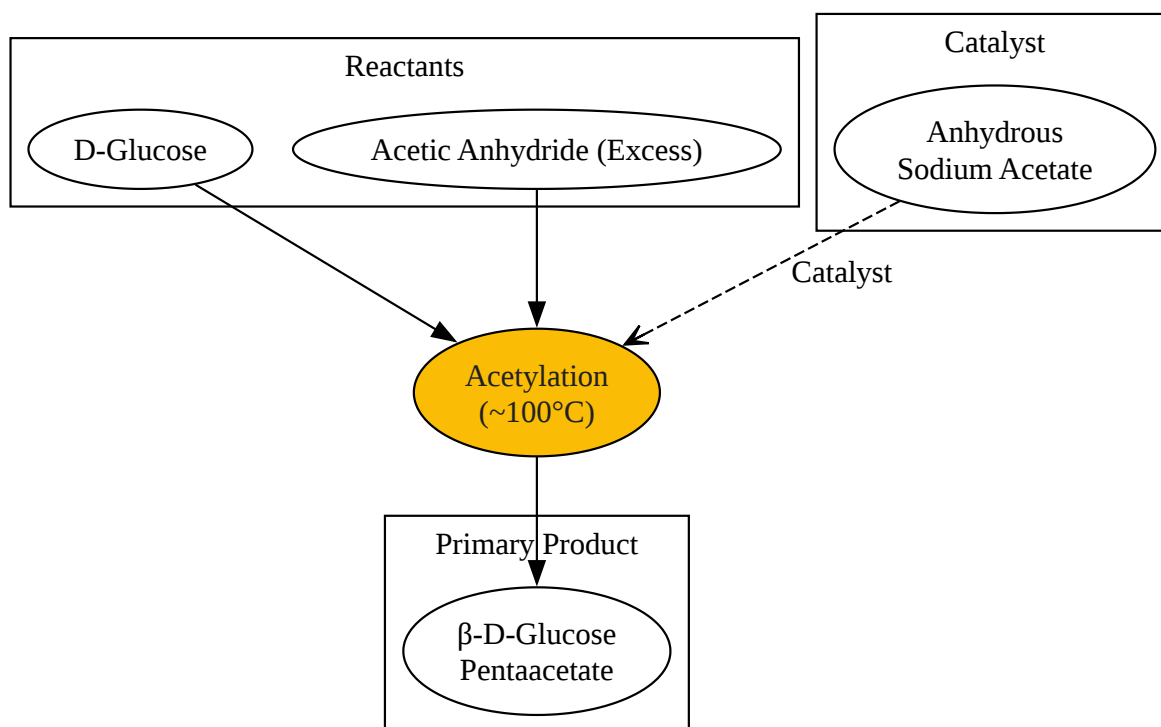
substituent groups (four acetyls and the CH₂OAc group) can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[4]

Below is a summary of its key physical and chemical properties.

Property	Value	Source(s)
CAS Number	604-69-3	[5]
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[5]
Molecular Weight	390.34 g/mol	[5]
Appearance	White to off-white crystalline powder	[1][5][6]
Melting Point	130-134 °C	[3][7]
Boiling Point	~434.8 - 456.0 °C @ 760 mmHg	[3][5]
Solubility	Soluble in chloroform, methanol, acetone; limited solubility in water.[1][6][7]	
Optical Rotation	[α] _D ²⁰ ≈ +4° to +5° (c=1 to 5, in chloroform)	[7]
IUPAC Name	[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate	[5]

Core Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing β-D-glucose pentaacetate is the acetylation of D-glucose using acetic anhydride with a basic catalyst, typically anhydrous sodium acetate.



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Expertise in Practice: Why This Method Works

The choice of sodium acetate as a catalyst is critical. It is basic enough to deprotonate the glucose hydroxyl groups, increasing their nucleophilicity to attack the electrophilic carbonyl carbons of acetic anhydride. The reaction is driven to completion by using a large excess of acetic anhydride, which also serves as the solvent. The reaction temperature is maintained around 100°C to ensure a reasonable reaction rate.[8] Upon completion, the mixture is poured into ice water. This serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the non-polar β -D-glucose pentaacetate product, which is insoluble in water.[8]

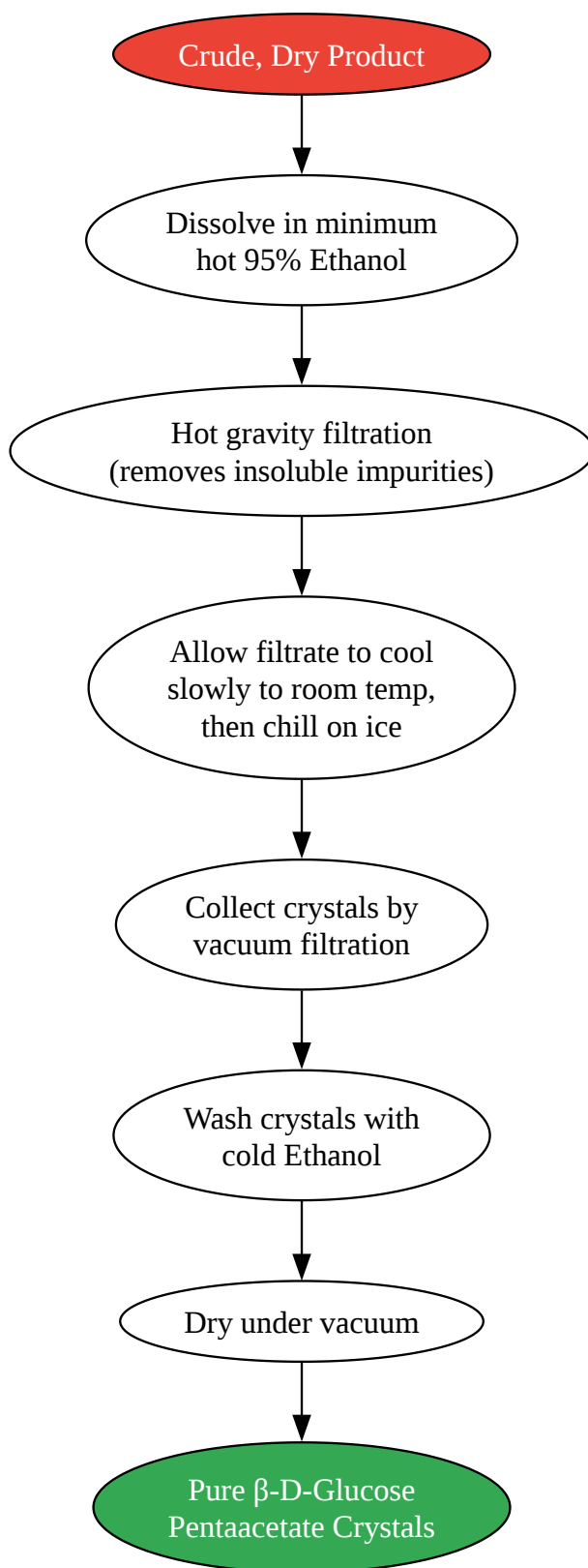
Detailed Laboratory Protocol: Synthesis

- **Catalyst Preparation:** Place 8.3 g of anhydrous sodium acetate in a crucible and heat strongly to remove any residual moisture. Cool in a desiccator.

- **Reactant Setup:** In a 250 mL round-bottom flask, combine 10.6 g of dry D-glucose with the prepared anhydrous sodium acetate.
- **Reaction Initiation:** Add 150 mL of acetic anhydride to the flask. Equip the flask with a reflux condenser and a heating mantle.
- **Heating:** Heat the mixture to 100°C and maintain this temperature with stirring for 2-3 hours. The solution should become clear as the glucose dissolves and reacts.
- **Precipitation:** After cooling the reaction mixture to room temperature, pour it slowly and with stirring into a beaker containing 500 mL of ice water. A white solid will precipitate.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water (5 x 100 mL) to remove acetic acid and any water-soluble byproducts.
- **Drying:** Dry the crude product in a vacuum oven or desiccator to yield the crude β -D-glucose pentaacetate.^[8]

Purification: Achieving Analytical Grade

While the precipitation yields a relatively pure product, recrystallization is essential for applications requiring high purity. The choice of solvent is paramount. Ethanol is commonly used because β -D-glucose pentaacetate is highly soluble in hot ethanol but significantly less soluble at cooler temperatures.



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Detailed Laboratory Protocol: Purification

- **Dissolution:** Transfer the crude β -D-glucose pentaacetate to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and swirling until the solid is completely dissolved. Using the minimum volume is key to maximizing yield.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- **Hot Filtration:** Quickly perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities.
- **Crystallization:** Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.^[6]

Structural Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as it can unambiguously distinguish between the α and β anomers.

NMR Spectroscopy: The Anomeric Distinction

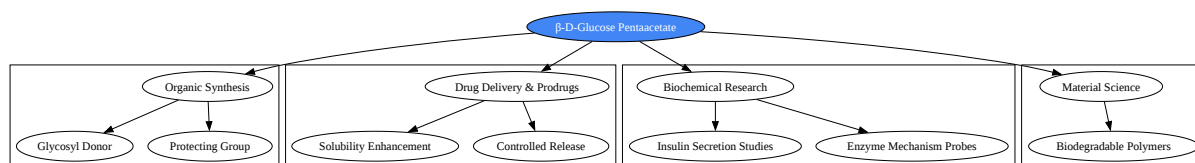
The key to distinguishing the anomers lies in the chemical shift and coupling constant of the anomeric proton (H-1), the proton attached to the carbon atom bonded to two oxygen atoms.

- **β -anomer:** In the β -anomer, the H-1 proton is in an axial position and is adjacent to another axial proton (H-2). This results in a large axial-axial coupling constant ($J \approx 8\text{-}10\text{ Hz}$), and the H-1 signal appears as a doublet around 5.7-5.8 ppm.
- **α -anomer:** In the α -anomer, the H-1 proton is equatorial. Its coupling to the axial H-2 is smaller (axial-equatorial, $J \approx 3\text{-}4\text{ Hz}$), and its signal appears further downfield as a doublet around 6.3 ppm.

A clean ^1H NMR spectrum showing a doublet around 5.7 ppm with a large coupling constant is a definitive confirmation of the β -D-glucose pentaacetate structure.[9][10] Mass spectrometry can be used to confirm the molecular weight (m/z 390.34).[5]

Applications in Drug Development and Research

The unique properties of β -D-glucose pentaacetate make it a valuable asset in several high-stakes research areas.[11]



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- **Glycosylation and Organic Synthesis:** It is a cornerstone of carbohydrate chemistry, serving as a stable, easily handled glycosyl donor.[11] In the presence of a Lewis acid, it can be used to form glycosidic bonds, a fundamental step in synthesizing oligosaccharides, glycoproteins, and other complex, biologically relevant molecules.[11][12] The acetyl groups also act as robust protecting groups, allowing chemists to perform reactions on other parts of a molecule without affecting the sugar moiety.[13]
- **Pharmaceutical Development:**
 - **Prodrug Design:** The acetyl groups can be used as prodrug moieties that are hydrolyzed in vivo to release an active pharmaceutical ingredient (API) in a controlled manner.[2][14]
 - **Solubility and Stability:** It can be used to enhance the solubility of poorly soluble drugs and act as a stabilizing agent or encapsulant for sensitive APIs.[14]

- **Controlled Release:** Its incorporation into drug delivery systems allows for the modulation of drug release profiles, which is crucial for optimizing therapeutic efficacy and minimizing side effects.^[14]
- **Biochemical Research:** β -D-glucose pentaacetate has been used extensively in metabolic research. Notably, it has been shown to stimulate insulin release from pancreatic islets, making it a valuable tool for studying the mechanisms of insulin secretion and for investigating potential therapeutic strategies for diabetes.^{[6][12][15][16][17]}

Safety and Handling

While β -D-glucose pentaacetate is not classified as a hazardous substance under GHS criteria, prudent laboratory practices are essential.^{[5][18]}

- **Personal Protective Equipment (PPE):** Always wear safety glasses, gloves, and a lab coat when handling the compound.^[18]
- **Handling:** Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.^{[19][20]}
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.^{[19][20]} It is a combustible solid.
- **First Aid:** In case of contact, rinse eyes immediately with plenty of water.^{[18][21]} For skin contact, wash off with plenty of water.^{[18][21]} If inhaled, move to fresh air.^{[18][21]} If ingested, rinse mouth with water.^{[18][21]} Seek medical attention if symptoms occur.

Conclusion

β -D-Glucose pentaacetate, CAS 604-69-3, is a foundational reagent for the modern chemical and pharmaceutical scientist. Its stability, predictable reactivity, and versatility make it an enabling tool for constructing complex molecular architectures, designing advanced drug delivery systems, and probing fundamental biological processes. A thorough understanding of its synthesis, purification, and characterization is not merely academic; it is the basis for reliable, reproducible, and innovative research.

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